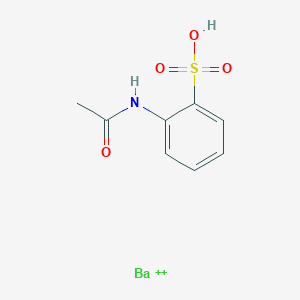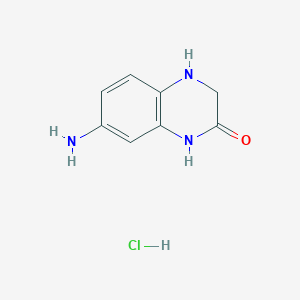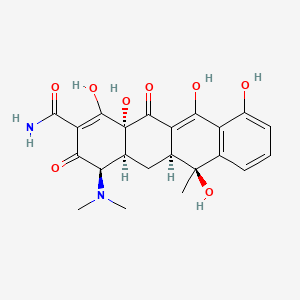
Epitetracycline
Overview
Description
Epitetracycline is a derivative of tetracycline, a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It is part of the tetracycline family, which includes other well-known antibiotics such as doxycycline and minocycline . This compound is known for its antibacterial properties and is used in various medical and scientific applications.
Mechanism of Action
Target of Action
Epitetracycline, like other tetracyclines, primarily targets bacterial ribosomes . These ribosomes play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
this compound passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis . The inhibition of protein synthesis halts bacterial growth, making this compound a bacteriostatic antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein biosynthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This disruption in protein synthesis affects various downstream cellular processes, as proteins are essential for numerous functions within the bacterial cell.
Pharmacokinetics
It is known that the pharmacokinetics of tetracyclines can be influenced by the ability to form complexes with metal ions such as calcium, magnesium, and iron . These complexes can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, impacting its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, which halts their growth and proliferation . This makes this compound effective against a wide range of gram-positive and gram-negative bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment can affect the drug’s pharmacokinetics . Additionally, the emergence of resistant bacterial strains can limit the effectiveness of this compound . These resistant strains often possess genes that code for proteins capable of effluxing tetracyclines or protecting bacterial ribosomes from their action .
Biochemical Analysis
Biochemical Properties
Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. This compound also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, this compound can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, this compound has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. This compound also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, this compound can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of this compound may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound are excreted through the kidneys and bile. This compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . This compound interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epitetracycline can be synthesized from tetracycline through a series of chemical reactions. One common method involves the acidification of tetracycline urea double salt crystallization mother solution to a pH of 1.0-3.0, followed by stirring at 25-40°C. The filtrate is then cooled, and ammonia water is introduced to control the pH to 4.0-6.0, leading to crystallization .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process includes acidification, filtration, cooling, and crystallization, ensuring that the final product meets quality standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Epitetracycline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Scientific Research Applications
Epitetracycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Employed in research on bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Epitetracycline is similar to other tetracyclines such as:
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
- Chlortetracycline
Uniqueness
This compound is unique due to its specific chemical structure and properties, which allow it to be used in specialized applications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-PMXORCKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873795 | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-85-6 | |
| Record name | Epitetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

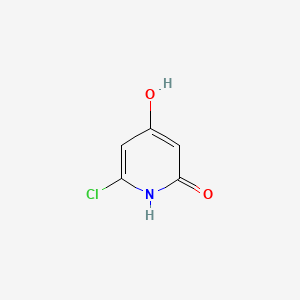


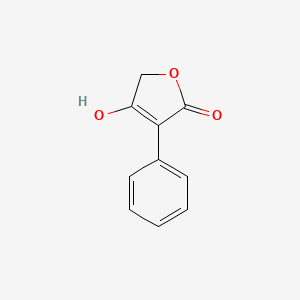
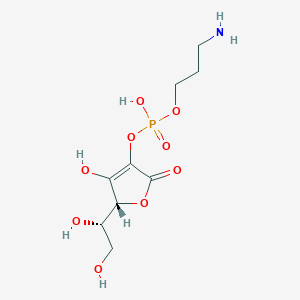

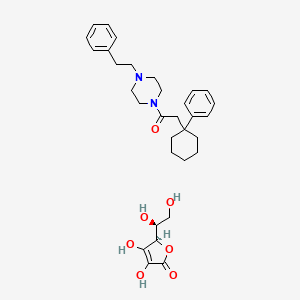
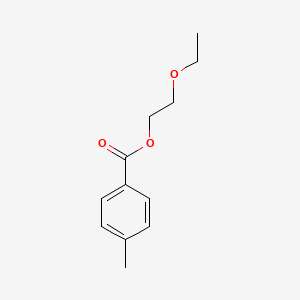
![ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE](/img/structure/B1505724.png)

